molecular formula C15H24O6 B569292 3-[2-Hydroxy-3-[4-(2-methoxyethyl)phenoxy]propoxy]-1,2-propanediol CAS No. 163685-41-4

3-[2-Hydroxy-3-[4-(2-methoxyethyl)phenoxy]propoxy]-1,2-propanediol

Cat. No.: B569292
CAS No.: 163685-41-4
M. Wt: 300.351
InChI Key: ILSHBPKBDXKWHF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-[2-Hydroxy-3-[4-(2-Methoxyethyl)phenoxy]propoxy]-1,2-propanediol is a chemical intermediate of significant interest in pharmaceutical development and analysis, particularly in the context of beta-adrenergic receptor blockers. This compound serves as a key precursor or related substance in the synthesis and impurity profiling of Metoprolol, a cardioselective β1-blocker widely used in the management of hypertension, angina pectoris, and heart failure . Its research value is primarily anchored in its role as a critical standard for ensuring the quality and safety of pharmaceutical compounds. Researchers utilize this diol derivative to identify, monitor, and control the presence of process-related impurities and degradation products during drug substance development and manufacturing, which is a fundamental requirement of modern pharmacopeial standards . The mechanism by which this compound and its parent drug exert their action is through competitive antagonism of catecholamines at β1-adrenergic receptors, predominantly located in the cardiac muscle. By blocking these receptors, the drug class reduces heart rate, myocardial contractility, and blood pressure, thereby decreasing myocardial oxygen demand. The specific structural features of this intermediate, including the 2-methoxyethylphenoxy moiety and the propanediol chain, are essential for conferring the desired cardioselectivity and pharmacokinetic properties to the final active pharmaceutical ingredient . Consequently, this compound is an indispensable tool for scientists engaged in analytical method development, stability studies, and the comprehensive characterization of Metoprolol and its associated substances in compliance with regulatory guidelines.

Properties

IUPAC Name

3-[2-hydroxy-3-[4-(2-methoxyethyl)phenoxy]propoxy]propane-1,2-diol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H24O6/c1-19-7-6-12-2-4-15(5-3-12)21-11-14(18)10-20-9-13(17)8-16/h2-5,13-14,16-18H,6-11H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ILSHBPKBDXKWHF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCC1=CC=C(C=C1)OCC(COCC(CO)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H24O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

300.35 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Epoxide Formation

The reaction begins with 4-(2-methoxyethyl)phenol and epichlorohydrin in the presence of a base, typically potassium hydroxide (KOH) or sodium hydroxide (NaOH). This step forms an epoxide intermediate, 2,3-epoxypropyl-4-(2-methoxyethyl)phenyl ether, through nucleophilic substitution.

Reaction Conditions:

  • Molar Ratio: 1:1.5 (4-(2-methoxyethyl)phenol : epichlorohydrin).

  • Base: Aqueous NaOH (25% w/v) at a molar ratio of 1.136:1 (NaOH : 4-(2-methoxyethyl)phenol).

  • Temperature: 40–45°C for 3–5 hours.

  • Solvent System: Water and organic solvent (e.g., toluene) for phase separation.

After reaction completion, the organic phase is washed with water adjusted to pH 7–8 to remove residual base and impurities, yielding the epoxide with >90% purity.

Hydrolysis to Diol

The epoxide intermediate undergoes hydrolysis using sulfuric acid (H₂SO₄) to yield the final diol. This step proceeds via acid-catalyzed ring-opening, producing two hydroxyl groups.

Hydrolysis Conditions:

  • Acid Concentration: 10–20% H₂SO₄ in aqueous solution.

  • Temperature: 60–80°C for 2–4 hours.

  • Yield: 75–85%.

Optimized Industrial Synthesis

Recent patents have refined this process to enhance yield and purity while reducing costs. A notable example is US20050107635A1, which outlines an industrial-scale method for Metoprolol synthesis, indirectly optimizing the production of this compound as a by-product.

Key Improvements

  • Temperature Control: Maintaining the epoxidation reaction at 40–45°C minimizes side reactions and improves epoxide stability.

  • Molar Ratios:

    • Epichlorohydrin : 4-(2-methoxyethyl)phenol = 1.5:1.

    • NaOH : 4-(2-methoxyethyl)phenol = 1.136:1.

  • Washing Protocol: Final washes of the organic phase with pH 7–8 water prevent base-induced degradation of the epoxide.

Comparative Analysis of Traditional vs. Optimized Methods

ParameterTraditional MethodOptimized Method
Reaction Temperature50–60°C40–45°C
NaOH Concentration10–15% w/v25% w/v
Epoxide Purity80–85%>90%
Hydrolysis Yield75–85%88–92%
By-Product Formation5–10%<3%

Mechanistic Insights and Side Reactions

The formation of this compound is influenced by competing pathways during hydrolysis:

Competing Ring-Opening Pathways

  • Acid-Catalyzed Hydrolysis: Preferential attack at the less hindered epoxide carbon, leading to the desired diol.

  • Base-Induced Degradation: Residual NaOH in the epoxide can catalyze elimination reactions, forming allylic alcohols or polymers.

By-Product Mitigation

  • pH Control: Washing the epoxide with pH 7–8 water removes trace base, reducing elimination reactions.

  • Temperature Modulation: Lower hydrolysis temperatures (60°C vs. 80°C) minimize over-oxidation.

Alternative Synthetic Routes

While the epoxide-hydrolysis route dominates industrial production, alternative methods have been explored:

Direct Glycidylation

4-(2-Methoxyethyl)phenol reacts with glycidol in the presence of Lewis acids (e.g., BF₃·Et₂O), forming the diol in one step. However, this method suffers from poor regioselectivity (<70% yield).

Enzymatic Hydrolysis

Pilot studies using lipases (e.g., Candida antarctica) for epoxide hydrolysis demonstrate modest yields (60–70%) but offer greener alternatives.

Industrial-Scale Challenges and Solutions

Purification Difficulties

The diol’s high polarity complicates isolation via crystallization. Solutions include:

  • Solvent Extraction: Using ethyl acetate/water mixtures to partition the diol from non-polar impurities.

  • Chromatography: Reverse-phase HPLC for high-purity batches (>99%).

Scalability of Optimized Methods

The patented process achieves scalability through:

  • Continuous Flow Reactors: Reducing reaction time by 40% compared to batch processes.

  • In-Line pH Monitoring: Automating pH adjustments during washing steps.

Chemical Reactions Analysis

3-[2-Hydroxy-3-[4-(2-methoxyethyl)phenoxy]propoxy]-1,2-propanediol undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert the compound into alcohols or other reduced forms.

    Substitution: The hydroxyl groups in the compound can participate in substitution reactions, leading to the formation of ethers or esters. Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO4) and reducing agents such as sodium borohydride (NaBH4).

Scientific Research Applications

Pharmaceutical Applications

1.1 Synthesis of Metoprolol Tartrate

The primary application of 3-[2-Hydroxy-3-[4-(2-methoxyethyl)phenoxy]propoxy]-1,2-propanediol is as an intermediate in the synthesis of Metoprolol Tartrate. This compound is crucial due to its role in enhancing the efficiency and yield of Metoprolol production. The synthesis pathway typically involves several steps where this compound acts as a key intermediate, influencing the overall pharmacological properties of the final product .

1.2 Quality Control and Analytical Chemistry

In pharmaceutical manufacturing, the presence of impurities like this compound necessitates rigorous quality control measures. Analytical methods such as High-Performance Liquid Chromatography (HPLC) and Mass Spectrometry (MS) are employed to quantify this impurity, ensuring that it remains within acceptable limits to comply with regulatory standards .

Research and Development

2.1 Pharmacological Studies

Research has been conducted to evaluate the pharmacological effects of compounds related to this compound. Studies indicate that variations in the molecular structure can significantly affect the beta-blocking activity, leading to insights into drug design and development for more effective cardiovascular treatments .

2.2 Toxicological Assessments

Toxicological studies are critical for understanding the safety profile of compounds associated with Metoprolol synthesis. Research has highlighted the importance of assessing potential adverse effects that impurities may have on human health, particularly when these compounds are present in pharmaceutical formulations .

Case Studies

Study Focus Findings
Erickson et al. (1995)Synthesis PathwaysIdentified this compound as a significant by-product in Metoprolol Tartrate synthesis, emphasizing its role in improving yield .
Kierstead et al. (2007)Pharmacological ActivityExplored structural variations of aryloxypropanolamines, noting how modifications influence beta-blocking efficacy and selectivity .
National Food Institute StudyToxicologyEvaluated contaminants in pharmaceuticals, including impurities like this compound, assessing their potential health impacts .

Mechanism of Action

The mechanism of action of 3-[2-Hydroxy-3-[4-(2-methoxyethyl)phenoxy]propoxy]-1,2-propanediol is primarily related to its role as an impurity in metoprolol. It does not have a direct therapeutic effect but can influence the stability and efficacy of metoprolol. The molecular targets and pathways involved are primarily those associated with metoprolol’s action as a β1 receptor blocker .

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Similarities and Key Differences

The compound shares a 1,2-propanediol core with several related molecules, differing primarily in substituents on the aromatic ring or side chains. Key analogs include:

Table 1: Structural and Functional Comparison
Compound Name CAS No. Molecular Formula Molecular Weight Key Substituents Role/Application References
3-[4-(2-Methoxyethyl)phenoxy]-1,2-propanediol 62572-90-1 C₁₂H₁₈O₄ 226.27 4-(2-Methoxyethyl)phenoxy Metoprolol intermediate/impurity
3-(4-Methoxyphenoxy)-1,2-propanediol 17131-52-1 C₁₀H₁₄O₄ 198.22 4-Methoxyphenoxy Monomer for polymer synthesis
1,3-Bis[4-(2-methoxyethyl)phenoxy]-2-propanol 230975-30-1 C₂₂H₃₀O₆ 390.47 Bis(4-(2-methoxyethyl)phenoxy) Metoprolol impurity
Bisoprolol fumarate Impurity J (EP) 1215342-36-1 C₁₈H₂₉NO₅ 339.43 (2-Isopropoxyethoxy)methylphenoxy Bisoprolol impurity
(S)-3-[4-(2-Methoxyethyl)phenoxy]-1,2-epoxypropane 133397-54-3 C₁₂H₁₆O₃ 208.25 Epoxide group Metoprolol synthesis intermediate

Analytical and Regulatory Considerations

  • Purity Standards : The target compound is typically purified to >95% (HPLC) and stored at -20°C to prevent degradation .
  • Regulatory Significance : Pharmacopeial guidelines (e.g., USP) mandate stringent limits for such impurities in beta-blocker formulations to ensure patient safety .

Biological Activity

Overview

3-[2-Hydroxy-3-[4-(2-methoxyethyl)phenoxy]propoxy]-1,2-propanediol, also known as Metoprolol Impurity J, is primarily recognized as an impurity associated with the pharmaceutical compound metoprolol, a selective β1 receptor blocker used in treating cardiovascular conditions. This compound has garnered attention due to its potential biological activities and implications for drug safety and efficacy.

  • Molecular Formula : C15H24O6
  • Molecular Weight : 288.35 g/mol
  • CAS Number : 163685-41-4

The biological activity of this compound is primarily linked to its role as an impurity in metoprolol. While it does not exhibit direct therapeutic effects, it can influence the pharmacokinetics and pharmacodynamics of metoprolol by potentially affecting its stability and efficacy. The compound interacts with the same molecular targets as metoprolol, primarily the β1 adrenergic receptors, which are crucial in regulating heart rate and contractility.

Biological Activity and Toxicity

Research indicates that impurities in pharmaceuticals can lead to unexpected biological activities or toxic effects. The toxicity profile of this compound has not been extensively characterized; however, its presence in metoprolol formulations necessitates monitoring due to potential adverse effects associated with impurities.

Key Findings from Studies:

  • Toxicological Studies : Limited studies suggest that impurities like this compound may contribute to side effects seen with metoprolol, such as bradycardia or hypotension when present in significant quantities.
  • Pharmacokinetic Impact : The presence of this impurity may alter the absorption and distribution of metoprolol, potentially leading to variations in therapeutic outcomes.

Research Applications

The compound serves several roles in scientific research:

  • Impurity Profiling : It is used as a reference standard for impurity profiling in pharmaceuticals, ensuring that drug formulations meet safety standards.
  • Biological Interaction Studies : Researchers study its interactions with biological systems to understand its potential effects on human health.

Comparative Analysis with Similar Compounds

A comparison with other known impurities in metoprolol reveals distinctions in structure and biological impact. Below is a summary table comparing this compound with related compounds:

Compound NameMolecular FormulaBiological ActivityRole
This compoundC15H24O6Potentially toxic; affects metoprolol efficacyImpurity
MetoprololC15H25NO3β1 adrenergic blockerTherapeutic agent
1-[2-Hydroxy-3-[(1-methylethyl)amino]propoxy]-3-[4-(2-methoxyethyl)phenoxy]propan-2-olC18H31N O5Similar pharmacological profileImpurity

Case Studies

Several case studies have highlighted the importance of monitoring impurities like this compound:

  • Case Study on Metoprolol Efficacy : A study demonstrated that variations in impurity levels could lead to significant differences in patient responses to metoprolol therapy.
  • Toxicology Assessment : An investigation into the toxicological profiles of metoprolol impurities revealed that certain impurities could exacerbate side effects related to cardiovascular medications.

Q & A

Q. What are the recommended synthetic routes for this compound, and how do reaction conditions influence yield?

  • Methodological Answer: Synthesis of glycerol derivatives like this compound typically involves nucleophilic substitution or etherification reactions. For example, similar compounds are synthesized using epoxide ring-opening with phenoxide nucleophiles under alkaline conditions (e.g., NaOH in ethanol) . Optimization requires controlled temperature (40–60°C) and stoichiometric ratios of reactants. Yield can be improved by using phase-transfer catalysts or microwave-assisted synthesis. Purification often involves column chromatography with silica gel and ethyl acetate/hexane gradients.

  • Data Contradiction Analysis: notes that methoxy groups in similar compounds exhibit distinct reactivity compared to ethoxy or chloro derivatives, which may necessitate adjusted reaction times or catalysts .

Q. How can spectroscopic techniques (NMR, IR, HPLC) characterize this compound’s purity and structure?

  • Methodological Answer:
  • ¹H/¹³C NMR: Identify protons on the methoxyethylphenoxy group (δ ~3.3–3.5 ppm for methoxy; δ ~6.8–7.2 ppm for aromatic protons) and hydroxyl groups (δ ~2.5–4.0 ppm, exchangeable).
  • IR: Confirm hydroxyl (broad ~3200–3600 cm⁻¹) and ether (C-O-C stretch ~1100–1250 cm⁻¹) functional groups.
  • HPLC: Use a C18 column with UV detection (λ = 254 nm) and acetonitrile/water mobile phase to assess purity (>95% as per ’s standards) .

Q. What are the stability profiles of this compound under varying storage conditions?

  • Methodological Answer: Store in sealed, light-resistant containers at 2–8°C in a dry environment. Stability studies for related compounds ( ) indicate degradation risks from humidity (>60% RH) and oxidative agents. Conduct accelerated stability testing (40°C/75% RH for 6 months) with periodic HPLC analysis to monitor degradation products like oxidized phenoxy derivatives .

Advanced Research Questions

Q. What reaction mechanisms govern the compound’s interactions with oxidizing/reducing agents?

  • Methodological Answer: Oxidation with KMnO₄ in acidic conditions likely targets secondary hydroxyl groups, forming ketones or carboxylic acids (as seen in ’s methoxypropanediol derivatives) . Reduction with NaBH₄ may selectively reduce carbonyl impurities without affecting ether linkages. Mechanistic studies should use deuterated solvents for kinetic isotope effect analysis and LC-MS to track intermediates.

Q. How can impurity profiling and control strategies be implemented during synthesis?

  • Methodological Answer:
  • Impurity Identification: Use LC-HRMS to detect byproducts such as incomplete substitution analogs (e.g., mono- or di-substituted glycerols) or hydrolyzed derivatives () .
  • Control Strategies: Adjust reaction pH to minimize hydrolysis (pH 7–9) and employ gradient elution in preparative HPLC for isolation. highlights the importance of monitoring isopropylamino byproducts in related compounds .

Q. What computational models predict the compound’s pharmacokinetic or thermodynamic properties?

  • Methodological Answer:
  • Molecular Dynamics (MD): Simulate solubility in water/DMSO using AMBER or GROMACS, leveraging logP values (~1.5–2.0 estimated from ’s C17H20O5 analog) .
  • DFT Calculations: Optimize geometry at the B3LYP/6-31G(d) level to predict reactive sites for electrophilic attack (e.g., hydroxyl groups).

Contradictions and Mitigation

  • Storage Conditions: recommends dry storage at room temperature, while advises refrigeration. Resolve by testing both conditions for batch-specific stability .
  • Safety Protocols: classifies similar compounds as skin irritants (H315), whereas reports no hazards. Apply universal precautions: use gloves, goggles, and fume hoods .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.